molecular formula C18H22O5 B1629503 2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol CAS No. 98460-24-3

2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol

Cat. No.: B1629503
CAS No.: 98460-24-3
M. Wt: 318.4 g/mol
InChI Key: OWMNWOXJAXJCJI-UHFFFAOYSA-N
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Description

2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol, also known as bisphenol diglycidyl ether, is a chemical compound with the molecular formula C₁₈H₂₂O₅ and a molecular weight of 318.364 g/mol . This compound is characterized by the presence of two oxirane (epoxy) groups and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

2-(oxiran-2-ylmethoxymethyl)oxirane;phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.2C6H6O/c1(5-3-8-5)7-2-6-4-9-6;2*7-6-4-2-1-3-5-6/h5-6H,1-4H2;2*1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMNWOXJAXJCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCC2CO2.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620405
Record name Phenol--2,2'-[oxybis(methylene)]bis(oxirane) (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98460-24-3
Record name Phenol--2,2'-[oxybis(methylene)]bis(oxirane) (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxirane, 2,2'-[ethylidenebis(4,1-phenyleneoxymethylene)]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of the base .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A diglycidyl ether: Similar in structure but with different reactivity due to the presence of different substituents.

    Epichlorohydrin: A simpler epoxide that serves as a precursor in the synthesis of 2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol.

    Cyclohexane dimethanol diglycidyl ether: Another epoxy compound with different physical and chemical properties.

Uniqueness

This compound is unique due to its combination of epoxy and phenol groups, which confer distinct reactivity and versatility in various applications. Its ability to form stable complexes and undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol
Reactant of Route 2
2-(Oxiran-2-ylmethoxymethyl)oxirane;phenol

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